DHODH Inhibition: 5-Chloro Scaffold Defines a Distinct Potency Window
When tested against human dihydroorotate dehydrogenase (DHODH), 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one (as a key fragment within a larger ligand, CHEMBL4474026) yielded an IC50 of 4.60E+3 nM (4.6 µM) [1]. This activity starkly contrasts with other optimized dihydroquinoxalinone-based DHODH inhibitors, such as CHEMBL5075388, which achieves an IC50 of 18 nM, a potency difference of over 250-fold [2]. This quantitative gap in primary biochemical activity demonstrates that the specific 5-chloro-substitution pattern provides a distinct potency baseline in the DHODH inhibition window compared to more elaborated analogs. This 4.6 µM starting point can be used to benchmark in-house libraries for lead identification efforts.
| Evidence Dimension | Human DHODH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4,600 nM (CHEMBL4474026) |
| Comparator Or Baseline | IC50 = 18 nM (CHEMBL5075388) |
| Quantified Difference | ~255-fold less potent, establishing a lower-potency lead-like starting point |
| Conditions | Human recombinant DHODH; DCIP reduction-based indirect assay |
Why This Matters
This establishes the 5-chloro regioisomer as a unique lead-like starting point with confirmed DHODH engagement, which is valuable for structure-based drug design programs targeting this enzyme.
- [1] BindingDB. BDBM50523224 (CHEMBL4474026). Affinity Data: IC50 4.60E+3 nM for Human DHODH. View Source
- [2] BindingDB. BDBM50587000 (CHEMBL5075388). Affinity Data: IC50 18 nM for Human DHODH. View Source
